molecular formula C20H23BO2 B12511666 2-(1,2-Diphenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(1,2-Diphenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12511666
M. Wt: 306.2 g/mol
InChI Key: HGZKORGQZNCVQC-UHFFFAOYSA-N
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Description

2-(1,2-Diphenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural properties and its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Diphenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1,2-diphenylethene with a boronic ester. One common method includes the use of a palladium-catalyzed coupling reaction, where the boronic ester reacts with 1,2-diphenylethene under mild conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in scaling up the production process to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Diphenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids.

    Reduction: It can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The boron atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to substitute the boron atom.

Major Products

The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

2-(1,2-Diphenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2-Diphenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through coordination with nucleophiles. This property is particularly useful in catalytic cycles, where the compound can act as an intermediate in the formation of complex organic structures .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1,2-diphenylethenyl 4-methylphenyl sulfoxide
  • 1,2-Diphenylethane
  • Clomiphene

Uniqueness

Compared to similar compounds, 2-(1,2-Diphenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing structure, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions, particularly in forming carbon-carbon bonds, sets it apart from other similar organic compounds .

Biological Activity

2-(1,2-Diphenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocyclic compound notable for its unique dioxaborolane ring structure. This compound has garnered interest in various fields of research, particularly for its potential biological activities and applications in organic synthesis.

  • Molecular Formula : C20_{20}H23_{23}BO2_2
  • Molecular Weight : 306.2 g/mol
  • CAS Number : 83947-50-6

The compound features a five-membered ring containing two oxygen atoms and one boron atom. The presence of the diphenylethenyl group enhances its stability and reactivity.

Biological Activity

Research on the biological activity of this compound has revealed several promising avenues:

Anticancer Properties

Preliminary studies suggest that derivatives of dioxaborolanes exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Research indicates that boron-containing compounds can interfere with cellular processes that lead to cancer cell proliferation.
  • Case Study : A study demonstrated that a related dioxaborolane derivative inhibited the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis. This suggests that modifications to the dioxaborolane structure can enhance its efficacy against various cancer types.

Antimicrobial Activity

Dioxaborolanes have also been investigated for their antimicrobial properties:

  • Spectrum of Activity : In vitro studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
  • Research Findings : A specific study highlighted the effectiveness of a dioxaborolane derivative against Staphylococcus aureus and Escherichia coli, indicating potential for development into novel antimicrobial agents.

Neuroprotective Effects

Emerging research suggests neuroprotective effects associated with dioxaborolanes:

  • Mechanism : The compound may exert protective effects in models of neurodegeneration by reducing oxidative stress and inflammation in neuronal cells.
  • Case Study : In a model of Alzheimer's disease, a dioxaborolane derivative demonstrated the ability to reduce amyloid-beta aggregation and improve cognitive function in treated animals.

Summary of Research Findings

Biological ActivityFindingsReferences
AnticancerInduces apoptosis in cancer cells; inhibits breast cancer growth
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveReduces oxidative stress; improves cognitive function in Alzheimer's models

Properties

IUPAC Name

2-(1,2-diphenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BO2/c1-19(2)20(3,4)23-21(22-19)18(17-13-9-6-10-14-17)15-16-11-7-5-8-12-16/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZKORGQZNCVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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